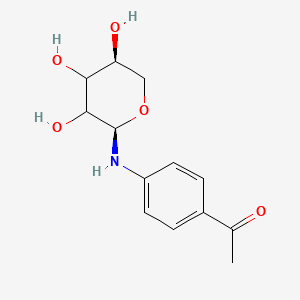

4'-(Arabinosylamino)acetophenone

説明

4'-(Arabinosylamino)acetophenone (CAS: 28905-03-5, molecular formula: C₁₃H₁₇NO₅) is a glycosylated acetophenone derivative. Its structure features a para-substituted arabinosylamino group (-NH-C₅H₉O₄) attached to the acetophenone core . While direct pharmacological data for this specific derivative are scarce, glycosylation often enhances bioavailability and target specificity in drug design. The compound is synthetically accessible and structurally distinct from simpler alkyl- or hydroxyl-substituted acetophenones .

特性

CAS番号 |

28905-03-5 |

|---|---|

分子式 |

C13H17NO5 |

分子量 |

267.28 g/mol |

IUPAC名 |

1-[4-[[(2R,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]ethanone |

InChI |

InChI=1S/C13H17NO5/c1-7(15)8-2-4-9(5-3-8)14-13-12(18)11(17)10(16)6-19-13/h2-5,10-14,16-18H,6H2,1H3/t10-,11?,12?,13+/m0/s1 |

InChIキー |

PUVMKNXMLUAURC-YWPUVAFDSA-N |

異性体SMILES |

CC(=O)C1=CC=C(C=C1)N[C@H]2C(C([C@H](CO2)O)O)O |

正規SMILES |

CC(=O)C1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of acetophenone derivatives, including 4’-(Arabinosylamino)acetophenone, can be achieved through various methods. One common method involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . Another method involves the bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

Industrial Production Methods: Industrial production of acetophenone derivatives often involves large-scale organic synthesis techniques. For example, the preparation of p-bromoacetophenone involves the reaction of bromobenzene with anhydrous aluminum chloride and acetic anhydride in dry carbon disulfide, followed by purification steps .

化学反応の分析

Types of Reactions: 4’-(Arabinosylamino)acetophenone can undergo various chemical reactions, including:

Oxidation: Acetophenone derivatives can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert acetophenone derivatives to their corresponding alcohols.

Substitution: Substitution reactions, such as bromination, can introduce halogen atoms into the acetophenone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Pyridine hydrobromide perbromide is used for bromination reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated acetophenone derivatives.

科学的研究の応用

4’-(Arabinosylamino)acetophenone has various scientific research applications, including:

作用機序

The mechanism of action of 4’-(Arabinosylamino)acetophenone involves its interaction with specific molecular targets and pathways. For example, some acetophenone derivatives can alter the permeability of cell membranes, affecting the growth of fungal hyphae and leading to their death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

類似化合物との比較

Comparison with Structurally Similar Acetophenone Derivatives

Substituent-Based Comparisons

a) Alkyl-Substituted Acetophenones

- Propiophenone, 4'-Methylacetophenone, and 2',4'-Dimethylacetophenone Structure: Methyl or propyl groups at the para or ortho positions. Activity: These derivatives exhibit phytotoxic and allelopathic effects, inhibiting plant growth via disruption of mitochondrial function and reactive oxygen species (ROS) generation . Comparison: Unlike 4'-(Arabinosylamino)acetophenone, alkyl groups enhance hydrophobicity, favoring membrane penetration.

b) Hydroxylated and Methoxylated Derivatives

- Paeonol (2-Hydroxy-4-Methoxyacetophenone) Structure: Hydroxy and methoxy groups at C-2 and C-3. Activity: Anti-inflammatory, antioxidant, and cardioprotective properties; rapidly metabolized to sulfated derivatives in vivo . Comparison: Polar substituents like hydroxyl/methoxy groups enhance solubility but lack the carbohydrate-mediated cellular recognition seen in arabinosyl derivatives .

c) Isoprenylated Acetophenones

- Acronyculatin P Structure: Prenyl groups at C-3' and C-5', with hydroxyl and methoxy substitutions. Activity: Cytotoxic against murine leukemia P-388 cells (IC₅₀: 15.42 µM) . Comparison: Isoprenyl groups confer lipophilicity, aiding membrane interaction, while arabinosylation may direct the compound to carbohydrate-binding proteins or enzymes .

Glycosylated Acetophenones

- 2,4,6-Trihydroxy-5-Methyl-Acetophenone 2-O-β-D-Glucopyranoside Structure: Glucopyranoside-linked acetophenone from Eucalyptus gomphocephala. Activity: Low cytotoxicity (IC₅₀ >100 µM on HeLa cells) but antiviral activity against influenza neuraminidase (IC₅₀: 36–48 µM) . Comparison: Arabinose (a pentose) vs. glucose (a hexose) alters stereochemistry and binding affinity to viral or cellular targets. Arabinosyl derivatives may exhibit distinct pharmacokinetics .

Fungal-Derived Acetophenones

- 4-Prenyloxyclavatol and Colletotricholides Structure: Prenyloxy or eremophilane conjugates. Activity: Antifungal and cytotoxic properties . Comparison: Fungal prenyl groups enhance membrane permeability, whereas arabinosylation may improve aqueous solubility and reduce toxicity .

Physicochemical and Reactivity Comparisons

Reduction Behavior

- Acetophenone derivatives are reduced to secondary alcohols using agents like EDAB.

- 4'-(Arabinosylamino)acetophenone: Bulky arabinosyl group may sterically hinder reduction efficiency compared to unsubstituted acetophenone (68% yield for 1-phenylethanol) .

Data Tables

Table 1: Structural and Functional Comparison of Acetophenone Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。